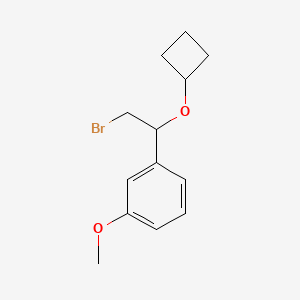
1-(2-Bromo-1-cyclobutoxyethyl)-3-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-1-cyclobutoxyethyl)-3-methoxybenzene is an organic compound characterized by the presence of a bromine atom, a cyclobutoxy group, and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-cyclobutoxyethyl)-3-methoxybenzene typically involves the following steps:
Formation of the cyclobutoxy group: This can be achieved by reacting cyclobutanol with a suitable brominating agent such as phosphorus tribromide (PBr3) to form cyclobutyl bromide.
Alkylation of the benzene ring: The cyclobutyl bromide is then reacted with 3-methoxybenzene in the presence of a strong base like sodium hydride (NaH) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-1-cyclobutoxyethyl)-3-methoxybenzene can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the bromine atom and form a cyclobutyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) in a polar solvent like ethanol.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products
Nucleophilic substitution: Products include 1-(2-Hydroxy-1-cyclobutoxyethyl)-3-methoxybenzene or 1-(2-Amino-1-cyclobutoxyethyl)-3-methoxybenzene.
Oxidation: The major product is 1-(2-Bromo-1-cyclobutoxyethyl)-3-formylbenzene.
Reduction: The major product is 1-(1-Cyclobutoxyethyl)-3-methoxybenzene.
Scientific Research Applications
1-(2-Bromo-1-cyclobutoxyethyl)-3-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of brominated aromatic compounds on biological systems.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(2-Bromo-1-cyclobutoxyethyl)-3-methoxybenzene exerts its effects involves interactions with various molecular targets. The bromine atom can participate in halogen bonding, while the methoxy and cyclobutoxy groups can influence the compound’s lipophilicity and ability to interact with biological membranes. These interactions can affect cellular processes and pathways, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Bromocyclohexane: Similar in that it contains a bromine atom attached to a cycloalkane ring.
2-Bromo-1-cyclopropylethanone: Contains a bromine atom and a cyclopropyl group, but differs in the presence of a carbonyl group.
Uniqueness
1-(2-Bromo-1-cyclobutoxyethyl)-3-methoxybenzene is unique due to the combination of a bromine atom, a cyclobutoxy group, and a methoxy group attached to a benzene ring. This unique structure imparts specific chemical and physical properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C13H17BrO2 |
|---|---|
Molecular Weight |
285.18 g/mol |
IUPAC Name |
1-(2-bromo-1-cyclobutyloxyethyl)-3-methoxybenzene |
InChI |
InChI=1S/C13H17BrO2/c1-15-12-7-2-4-10(8-12)13(9-14)16-11-5-3-6-11/h2,4,7-8,11,13H,3,5-6,9H2,1H3 |
InChI Key |
SZDYHAVRBLOSBW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(CBr)OC2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


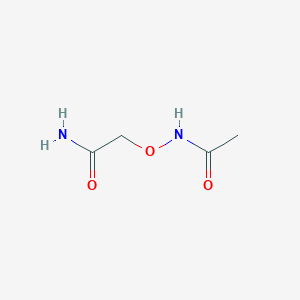
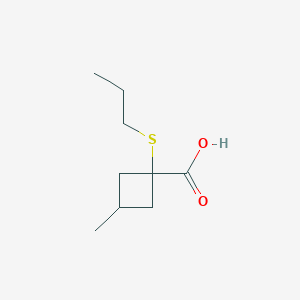
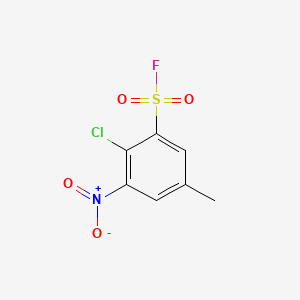
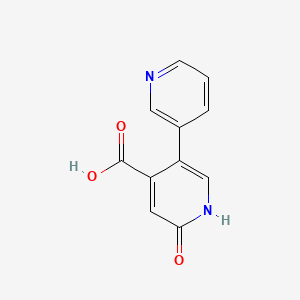


![{[(2R)-azetidin-2-yl]methyl}dimethylaminedihydrochloride](/img/structure/B13635535.png)
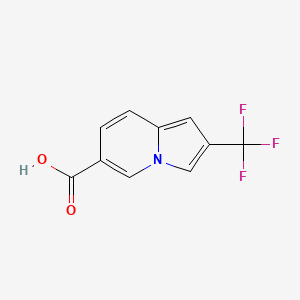
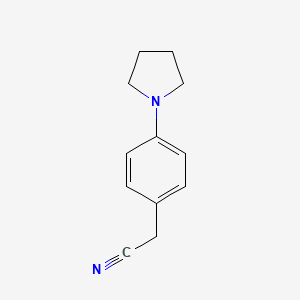
![1-Methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B13635558.png)
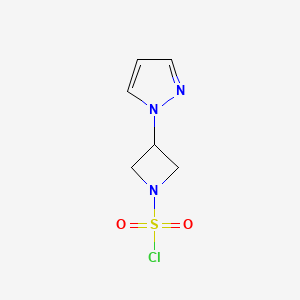

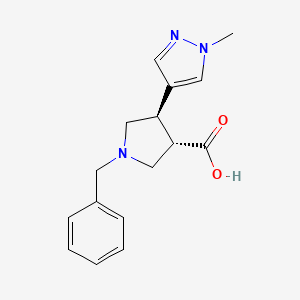
![2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile](/img/structure/B13635589.png)
